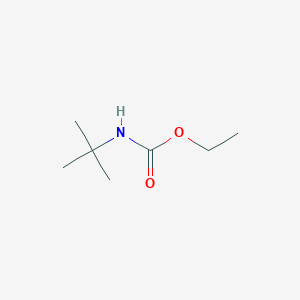

Ethyl N-tert-butylcarbamate

説明

Contextualization within Carbamate Chemical Space

Carbamates are a significant class of organic compounds characterized by the functional group -NHC(=O)O-. wikipedia.org They are formally esters of the unstable carbamic acid (NH₂COOH). wikipedia.org This structural motif is widespread, appearing in natural products, pharmaceuticals, and industrial chemicals. acs.orgnih.gov In medicinal chemistry, the carbamate group is a key structural component in many approved drugs and is often used as a stable and cell-permeable surrogate for a peptide bond. acs.orgnih.gov

The versatility of the carbamate group allows for extensive modification at both the nitrogen and oxygen termini, enabling the fine-tuning of a molecule's biological activity, stability, and pharmacokinetic properties. acs.orgnih.gov Carbamates are integral to the chemical and paint industries and are widely represented in agricultural chemicals like pesticides and herbicides. acs.org Furthermore, their most prominent role in synthetic organic chemistry is as protecting groups for amines, a function exemplified by the Boc group found in Ethyl N-tert-butylcarbamate. acs.orgorganic-chemistry.org

Structural Characteristics and Distinctive Features of N-tert-butylcarbamates

The defining feature of N-tert-butylcarbamates is the tert-butoxycarbonyl (Boc) group attached to the nitrogen atom. This group is one of the most common amine-protecting groups in organic synthesis due to its unique stability profile. organic-chemistry.org

Key Structural and Reactivity Features:

Acid Lability : The Boc group is characterized by its sensitivity to acidic conditions. It is readily cleaved under strong anhydrous acids, liberating the free amine, carbon dioxide, and a stable tert-butyl cation. organic-chemistry.org This deprotection mechanism is highly reliable and efficient.

Base and Nucleophile Stability : Conversely, N-tert-butylcarbamates are remarkably stable under basic and most nucleophilic conditions. organic-chemistry.org This orthogonality allows chemists to perform a wide range of chemical transformations on other parts of the molecule without disturbing the protected amine.

Twisted Amide Bond : Recent studies have shown that attaching an acyl group to the nitrogen of a tert-butylcarbamate (forming an N-acyl-tert-butyl-carbamate) induces a ground-state distortion or "twist" in the N-C(O) amide bond. researchgate.net This twisting disrupts the typical planarity and resonance stabilization of the amide bond, making it more susceptible to cleavage in certain cross-coupling reactions. researchgate.net

These characteristics make the Boc group, and by extension compounds like this compound, indispensable tools for multi-step synthesis, particularly in the construction of complex peptides and pharmaceutical agents.

Historical Development of N-Alkyl Carbamate Research

The study of carbamates dates back to the 19th century, with the isolation of the natural carbamate ester physostigmine in 1864 marking an early milestone. nih.gov The initial applications of synthetic carbamates were largely in agriculture and industry. nih.govacs.org For instance, early synthetic procedures for simple carbamates like tert-butyl carbamate were developed, though often with low yields. orgsyn.org

The role of carbamates in organic synthesis, particularly as N-alkyl carbamates for amine protection, grew significantly in the mid-20th century, coinciding with advancements in peptide chemistry. The development of the tert-butoxycarbonyl (Boc) protecting group was a pivotal moment. The standard method for its introduction involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org

Contemporary research continues to refine the synthesis and application of N-alkyl carbamates. Modern synthetic methods focus on efficiency and milder conditions. For example, one-pot procedures have been developed for the synthesis of N-alkyl carbamates from primary amines, carbon dioxide, and an alkyl halide, streamlining the process. acs.orgnih.gov Research also explores novel catalytic systems and the unique reactivity of activated carbamates, such as N-acyl-tert-butyl-carbamates, in challenging cross-coupling reactions, pushing the boundaries of synthetic chemistry. researchgate.net

特性

CAS番号 |

1611-50-3 |

|---|---|

分子式 |

C7H15NO2 |

分子量 |

145.2 g/mol |

IUPAC名 |

ethyl N-tert-butylcarbamate |

InChI |

InChI=1S/C7H15NO2/c1-5-10-6(9)8-7(2,3)4/h5H2,1-4H3,(H,8,9) |

InChIキー |

CUICPJOPYVMUPK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC(C)(C)C |

正規SMILES |

CCOC(=O)NC(C)(C)C |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Ethyl N-tert-butylcarbamate

Direct Synthesis from Carbon Dioxide, Amines, and Alcohols

The direct synthesis of carbamates from carbon dioxide, amines, and alcohols represents a significant advancement in green chemistry. This approach utilizes CO2 as a non-toxic, abundant, and inexpensive C1 feedstock, moving away from more hazardous traditional reagents like phosgene. researchgate.net The reaction for Ethyl N-tert-butylcarbamate involves the three-component coupling of tert-butylamine, ethanol, and carbon dioxide.

Catalytic Systems and Reaction Optimization for Green Synthesis

The success of the direct synthesis route is highly dependent on the catalytic system and optimized reaction conditions. Basic catalysts have been found to effectively convert both linear and branched aliphatic amines into their corresponding carbamates. sciengine.com For sterically hindered amines such as tert-butylamine, specific catalysts and conditions are crucial for achieving high yields. sciengine.com

Cesium carbonate (Cs2CO3) has been identified as an effective catalyst for this transformation. Reaction optimization studies have explored the influence of temperature, catalyst amount, and reactant ratios to maximize the yield of the desired carbamate. For instance, in the synthesis of propyl N-octylcarbamate, a temperature of 200°C under 2.5 MPa of CO2 was found to be optimal. Lower temperatures resulted in slow reaction rates, while higher temperatures led to decreased conversion. The amount of Cs2CO3 catalyst was also critical, with a certain threshold being necessary for good yields, likely corresponding to its solubility limit in the alcohol.

Other catalytic systems, such as those using CeO2 as a heterogeneous catalyst, have also been developed, allowing the reaction to proceed efficiently, sometimes even without a dehydrating agent. sciengine.com For amines with significant steric hindrance like tert-butylamine, the addition of a dehydrating agent is often required to achieve high selectivity for the carbamate product. sciengine.com

Table 1: Effect of Reaction Temperature on Carbamate Synthesis This table is based on data for the synthesis of propyl N-octylcarbamate using a Cs2CO3 catalyst, illustrating a general principle applicable to direct carbamate synthesis.

| Entry | Temperature (°C) | Amine Conversion (%) | Carbamate Yield (%) |

|---|---|---|---|

| 1 | 180 | 40 | 32 |

| 2 | 200 | 56 | 44 |

| 3 | 220 | 52 | 39 |

Mechanistic Pathways of Carbamate Bond Formation

The formation of the carbamate bond from an amine, CO2, and an alcohol is understood to proceed through several key steps. The initial and reversible reaction involves the nucleophilic attack of the amine on carbon dioxide to form a carbamic acid intermediate. researchgate.netresearchgate.net The mechanism by which this intermediate is converted to the final carbamate product can follow different pathways.

One proposed mechanism suggests that under high-temperature conditions, the unstable carbamic acid undergoes thermal dehydration to form the corresponding isocyanate. This highly reactive isocyanate then readily condenses with the alcohol present in the reaction mixture to yield the final carbamate product.

Another mechanistic insight involves the role of superbases, which can form zwitterionic adducts with CO2. rsc.org However, detailed computational and experimental analyses suggest that this adduct may not be a direct carboxylating agent. rsc.org Instead, it can act as a stoichiometric source of CO2, with the base's primary role being to deprotonate the amine as it attacks a free CO2 molecule in a concerted carboxylation step. rsc.org This highlights the complex equilibria and roles of various species in the reaction mixture. researchgate.net A third possibility involves the formation of urea and carbonate intermediates which then react to form the carbamate. researchgate.net

Evaluation of Reaction Selectivity and Atom Economy

A key challenge in the direct synthesis of carbamates is managing selectivity, particularly avoiding the formation of undesired N,N'-disubstituted ureas as byproducts. The selectivity towards the carbamate is influenced by the reaction conditions. For example, a larger excess of the alcohol can promote the desired reaction pathway over urea formation.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. numberanalytics.commlsu.ac.in Addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the product. scranton.edu

The direct synthesis of this compound from tert-butylamine, ethanol, and CO2 is an addition reaction: C4H11N + C2H5OH + CO2 → C7H15NO2

The theoretical atom economy for this process is 100%, as all atoms from the reactants are incorporated into the final product. rsc.org This stands in stark contrast to traditional methods that use reagents like phosgene, which generate significant toxic waste and have a much lower atom economy. mlsu.ac.in However, the practical atom economy depends on the actual yield and the prevention of side reactions, reinforcing the importance of high selectivity. scranton.edu

Alternative Synthetic Routes for N-tert-butylcarbamates

Beyond the direct use of CO2, other established and modern synthetic methods are employed to produce N-tert-butylcarbamates, often valued for their role as "Boc-protected" amines in organic synthesis.

Curtius Rearrangement Derivatives in N-Alkyl Carbamate Synthesis

The Curtius rearrangement is a powerful and widely used method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. orgsyn.orgnih.gov The classic rearrangement involves the thermal decomposition of an acyl azide, which can be unstable. orgsyn.orgnih.gov

Modern procedures have been developed to perform this transformation in a one-pot process, avoiding the isolation of the potentially hazardous acyl azide. sci-hub.secapes.gov.br In a common variant for synthesizing tert-butyl carbamates, a carboxylic acid reacts with di-tert-butyl dicarbonate and sodium azide. sci-hub.seorganic-chemistry.org This mixture generates an acyl azide in situ, which then undergoes the Curtius rearrangement to form an isocyanate. sci-hub.seorganic-chemistry.org The isocyanate is subsequently trapped by tert-butanol (which can be generated in the reaction mixture) to give the desired N-tert-butylcarbamate. nih.govsci-hub.se The addition of a Lewis acid, such as zinc(II) triflate, can catalyze the final step of trapping the isocyanate, allowing the reaction to proceed at lower temperatures and with high yields. nih.govsci-hub.se

Table 2: Key Components in the One-Pot Curtius Rearrangement for N-tert-butylcarbamate Synthesis

| Component | Role in the Reaction | Reference |

|---|---|---|

| Carboxylic Acid | Starting material, source of the R-group | sci-hub.seorganic-chemistry.org |

| Di-tert-butyl dicarbonate | Activates the carboxylic acid and is a source of the tert-butoxy group | sci-hub.seorganic-chemistry.org |

| Sodium Azide (NaN3) | Azide source for forming the acyl azide intermediate | sci-hub.seorganic-chemistry.org |

| Zinc(II) triflate (Zn(OTf)2) | Lewis acid catalyst to promote trapping of the isocyanate | nih.govsci-hub.se |

Palladium-Catalyzed Approaches to N-Alkyl Carbamates

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. researchgate.net These methods have been adapted for the synthesis of N-aryl and N-alkyl carbamates.

One efficient, one-pot method involves the palladium-catalyzed coupling of aryl halides (chlorides or triflates) with sodium cyanate in the presence of an alcohol. nih.govorganic-chemistry.org This reaction proceeds through the in situ formation of an aryl isocyanate, which is then immediately trapped by the alcohol to form the N-aryl carbamate. nih.govorganic-chemistry.org The use of aryl triflates as the electrophile can expand the scope of the reaction, particularly for sterically hindered substrates. nih.govorganic-chemistry.org

Synthesizing N-tert-butylcarbamates (Boc-protected amines) via this route presents a specific challenge due to the lower reactivity of tertiary alcohols like tert-butanol. nih.gov To overcome this, reaction conditions can be modified, for example, by using tert-butanol as the solvent, which successfully drives the reaction to completion, affording the desired tert-butylcarbamates in good yields. nih.gov Another approach utilizes micellar catalysis, enabling the coupling of aryl halides with tert-butyl carbamate itself in water at mild temperatures. nih.gov

Chemo- and Regioselective Functionalization Strategies

The precise modification of this compound through chemo- and regioselective functionalization allows for the synthesis of diverse and valuable derivatives. These strategies focus on activating and transforming specific bonds within the molecule while leaving others intact.

A key area of research is the C(sp³)–H functionalization, particularly at the position alpha to the nitrogen atom. thieme-connect.com This is challenging due to the low oxidation potential of amines, which typically favors single-electron transfer over the desired hydrogen atom transfer (HAT). thieme-connect.com However, advancements in photoredox catalysis and HAT have enabled the selective alkylation and arylation at this position. thieme-connect.com For instance, the use of photoredox catalysis in combination with a HAT agent can generate α-amido radicals that couple with various partners. thieme-connect.com The tert-butoxycarbonyl (Boc) group, present in this compound, is compatible with these mild reaction conditions. nih.gov

The carbamate group itself offers opportunities for selective reactions. The nitrogen atom can be selectively functionalized, for example, through alkylation. beilstein-journals.org This often requires the use of a strong base to deprotonate the nitrogen, followed by reaction with an electrophile. beilstein-journals.org Furthermore, the carbonyl group of the carbamate can be targeted. While less common, selective reductions or additions are possible, providing routes to different classes of compounds.

The electronic properties of the carbamate group can also direct the functionalization of an attached molecular scaffold. For example, if this compound is part of a larger aromatic system, the carbamate can act as a directing group in electrophilic aromatic substitution reactions. researchgate.net The carbamate group can be converted into a directing group for palladium-catalyzed meta-C–H functionalization of aniline derivatives. researchgate.net

Table 1: Examples of Chemo- and Regioselective Functionalization Reactions

| Reaction Type | Reagents/Catalyst | Functionalized Position | Reference |

|---|---|---|---|

| C(sp³)–H Alkylation | Photoredox Catalyst, HAT Agent, Alkylating Agent | α-amino C–H | thieme-connect.com |

| C(sp³)–H Amination | N-haloimides, LiOtBu, Visible Light | α-amino C–H | nih.gov |

| N-Alkylation | Strong Base (e.g., NaH), Electrophile | Carbamate Nitrogen | beilstein-journals.org |

Scalability and Industrial Process Development Considerations for N-tert-butylcarbamate Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. sioc-journal.cnwiley-vch.de

A primary consideration is the choice of reagents. Traditional laboratory syntheses might use hazardous materials like phosgene or its derivatives (e.g., ethyl chloroformate). fiveable.meessentialchemicalindustry.org Industrial processes increasingly favor "phosgene-free" routes that utilize safer, more environmentally benign alternatives like dimethyl carbonate (DMC) or urea. wiley-vch.deessentialchemicalindustry.orgrsc.org The use of CO₂ as a C1 source is also a highly attractive, green alternative, though it presents challenges in terms of reactivity. rsc.orgacs.org

Process optimization is crucial for maximizing yield and minimizing costs. sioc-journal.cn This involves optimizing parameters such as temperature, pressure, and catalyst loading. The transition from batch to continuous flow processing is a significant trend in industrial chemistry. beilstein-journals.orgacs.org Flow chemistry offers enhanced safety, better heat and mass transfer, and potentially higher throughput and consistency. beilstein-journals.org For example, a continuous flow process has been developed that couples a Curtius rearrangement with a biocatalytic purification step to produce carbamates efficiently. beilstein-journals.org

Downstream processing, including product isolation and purification, must be scalable and efficient. Methods like crystallization are often preferred over chromatography for large-scale production due to lower solvent consumption and cost. sioc-journal.cn The choice of solvent is critical, with a move away from halogenated solvents like dichloromethane towards more sustainable options such as ethyl acetate or toluene.

Table 2: Comparison of Reagents for Carbamate Synthesis on an Industrial Scale

| Carbonyl Source | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Phosgene/Chloroformates | High reactivity, well-established chemistry | Highly toxic and hazardous, corrosive byproducts (HCl) | fiveable.meessentialchemicalindustry.org |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, byproduct (methanol) is recyclable | Lower reactivity than phosgene | wiley-vch.deessentialchemicalindustry.org |

| Urea | Inexpensive, safe, readily available | Can require harsh conditions, potential for side reactions | rsc.orgorganic-chemistry.org |

Reaction Mechanisms and Reactivity Profiles of Ethyl N-tert-butylcarbamate

Fundamental Studies of Carbamate Hydrolysis and Stability

The stability of the carbamate group is a critical aspect of its chemistry, particularly its resistance to hydrolysis under various conditions. The tert-butoxycarbonyl (Boc) group, which is central to the structure of Ethyl N-tert-butylcarbamate, is renowned for its stability towards a range of nucleophiles and basic conditions. organic-chemistry.org This stability makes it a widely used protecting group in organic synthesis. organic-chemistry.orgmasterorganicchemistry.com

Hydrolysis of carbamates can proceed through different mechanisms depending on the substitution of the nitrogen atom and the pH of the medium. For N-monosubstituted carbamates like this compound, base-catalyzed hydrolysis is proposed to proceed via an isocyanate intermediate. nih.gov The carbamic acid formed upon hydrolysis is unstable and rapidly decomposes into the corresponding amine and carbon dioxide. nih.gov

The stability of tert-butyl carbamates is significantly influenced by pH. They are generally stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.org The acid-catalyzed hydrolysis proceeds via cleavage of the tert-butyl C-O bond, forming a stable tert-butyl cation, carbon dioxide, and the corresponding amine. organic-chemistry.org Recent studies have also explored the hydrolysis of N-Boc derivatives in hot water, noting that electron-donating groups on an aromatic ring can facilitate the reaction. rsc.org While this compound is an aliphatic carbamate, this indicates the sensitivity of the Boc group to reaction conditions. Kinetic analyses of related compounds show that the half-life of a carbamate bond can be greater than a year in anhydrous solvents but less than a week under aqueous acidic conditions.

Table 3.1.1: General Stability Profile of tert-Butyl Carbamates

| Condition | Stability | Notes |

|---|---|---|

| Aqueous, pH < 1 | Labile | Cleavage occurs, especially with heating. organic-chemistry.org |

| Aqueous, pH 1-4 | Relatively Labile | Cleavage occurs, rate is dependent on temperature and specific acid. organic-chemistry.org |

| Aqueous, pH 4-9 | Stable | Generally resistant to hydrolysis at room temperature. organic-chemistry.org |

| Aqueous, pH > 9 | Stable | Resistant to basic hydrolysis at room temperature. organic-chemistry.org |

| Strong Bases (e.g., LDA, t-BuOK) | Stable | The Boc group is resistant to strong, non-nucleophilic bases. organic-chemistry.org |

| Nucleophiles (e.g., RLi, Enolates) | Stable | Generally stable towards most nucleophiles. organic-chemistry.org |

| Reducing Agents (e.g., H₂/Ni, LiAlH₄) | Stable | The carbamate functionality is robust under many reductive conditions. organic-chemistry.org |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Stable | Resistant to many common oxidizing agents. organic-chemistry.org |

Investigation of Thermal and Photochemical Decomposition Pathways

The decomposition of this compound can be induced by thermal energy or photochemical activation. The pathways of these decompositions are dictated by the inherent bond strengths and electronic structure of the carbamate moiety.

Thermal Decomposition: The thermal decomposition of N-alkylcarbamates is a known method for producing isocyanates through the elimination of an alcohol molecule. researchgate.net This process is often reversible. researchgate.net Studies on the thermolysis of N-n-butylcarbamate in a gas-phase flow reactor have been conducted over a wide temperature range (200 to 450 °C) to produce butyl isocyanate. researchgate.net For tert-butyl carbamates, thermolysis typically occurs at temperatures above 150°C. thermofisher.com The decomposition of this compound is expected to yield tert-butyl isocyanate and ethanol. However, the stability of the tert-butyl group can lead to alternative pathways. For instance, the decomposition of ethyl N-nitro-N-tert-butylcarbamate in ethanol yielded isobutylene (67%) and tert-butyl ethyl ether (29%), indicating the formation of a tert-butyl cation intermediate that can either be trapped by the solvent or undergo elimination. datapdf.com Thermal decomposition can lead to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂). thermofisher.com

Table 3.2.1: Products from Decomposition of a Related N-Nitrocarbamate in Ethanol

| Product | Yield (%) | Precursor Intermediate |

|---|---|---|

| Isobutylene | 67 | tert-butyl cation |

| tert-Butyl ethyl ether | 29 | tert-butyl cation |

| Ester | 2-4 | Carbamate moiety |

Data derived from the decomposition of ethyl N-nitro-N-tert-butylcarbamate. datapdf.com

Photochemical Decomposition: Photochemical activation provides an alternative route for the decomposition of carbamates. While specific studies on the photolysis of this compound are limited, research on related compounds provides insight. For example, Pentacene-N-sulfinyl-tert-butylcarbamate can be converted to pentacene upon exposure to UV light in the presence of a photoacid generator. This suggests that the tert-butylcarbamate group can be cleaved photochemically. Studies on pyrene oxime ester conjugates containing a tert-butyl carbamate moiety have investigated their photochemical properties, including DNA cleavage upon photolysis, indicating that the carbamate can be part of a photochemically active system. rsc.org The specific products of direct photolysis of this compound would depend on the wavelength of light used and the reaction environment.

Nucleophilic and Electrophilic Reactivity of the Carbamate Moiety

The carbamate group in this compound possesses both nucleophilic and electrophilic characteristics, although its reactivity is significantly modulated by the steric and electronic effects of the tert-butyl and ethyl groups.

Nucleophilic Reactivity: The nitrogen atom of the carbamate has a lone pair of electrons, but its nucleophilicity is greatly diminished due to resonance with the adjacent carbonyl group. This delocalization of electrons makes the nitrogen significantly less reactive towards electrophiles compared to a typical amine. masterorganicchemistry.com The primary role of the N-tert-butylcarbamate functionality is often as a protecting group for amines, precisely because of its reduced nucleophilicity. organic-chemistry.orgmasterorganicchemistry.com However, under specific conditions, such as in the presence of a strong base to deprotonate the nitrogen, the resulting anion can act as a nucleophile. For example, N-chloro-N-sodio-carbamates, formed by treating a carbamate with an oxidant, can act as nitrogen sources in aziridination reactions. rsc.org

Electrophilic Reactivity: The carbonyl carbon of the carbamate is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles. However, the large steric bulk of the tert-butyl group significantly hinders nucleophilic attack at this carbonyl carbon. This steric hindrance is a key feature of the Boc protecting group, rendering it stable to many nucleophilic reagents that would readily attack less hindered esters or amides. organic-chemistry.org Computational studies have shown an increased activation energy for undesired pathways involving nucleophilic attack at the carbamate carbonyl, directing reactivity elsewhere in the molecule when other reactive sites are present.

Intramolecular and Intermolecular Hydrogen Bonding Influences on Reactivity

Hydrogen bonding plays a crucial role in determining the conformation, solid-state structure, and reactivity of carbamates. nih.govuva.es this compound can participate in hydrogen bonding as both a donor (via the N-H group) and an acceptor (via the carbonyl and ester oxygens). nih.gov

Intramolecular Hydrogen Bonding: Intramolecular hydrogen bonds occur within a single molecule and can significantly influence its conformation and stability. libretexts.org In flexible molecules, certain conformations can be stabilized by weak intramolecular interactions. For instance, studies on butyl carbamate, a close analogue of ethyl carbamate, have identified a less stable conformer that is stabilized by a weak C-H···O=C intramolecular hydrogen bond between the terminal methyl group of the butyl chain and the carbonyl oxygen. uva.esresearchgate.net While less common than conventional hydrogen bonds, these interactions can affect the potential energy surface of the molecule and influence its preferred geometry. uva.es

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds between separate molecules are prominent in carbamates and dictate their physical properties and crystal packing. In the solid state, carbamates often form dimers or chains through N-H···O=C hydrogen bonds. researchgate.net X-ray analysis of ethyl carbamate shows that molecules form cyclic hydrogen-bonded dimers, which are then connected into chains by further hydrogen bonds. researchgate.net The N-H···O distance in these structures is a key parameter. In a related compound, tert-butyl N-[1-(hydrazinecarbonyl)ethyl]carbamate, intramolecular N–H···O hydrogen bonds with a bond length of 2.17 Å have been observed, stabilizing the crystal lattice. In complexes with water, carbamates act as both hydrogen bond donors and acceptors, with water molecules attaching to the amide group in a cyclic arrangement through two hydrogen bonds (C=O···H-O and N-H···O). uva.esresearchgate.net These intermolecular interactions can influence reactivity by affecting the accessibility of reactive sites and stabilizing transition states.

Table 3.4.1: Hydrogen Bonding in Carbamate Systems

| Type of Interaction | Description | Significance |

|---|---|---|

| Intermolecular N-H···O=C | Hydrogen bond between the N-H of one molecule and the carbonyl oxygen of another. | Dominant interaction in the solid state, leading to dimers and chains. researchgate.net |

| Intramolecular C-H···O=C | Weak hydrogen bond between an alkyl C-H and the carbonyl oxygen within the same molecule. | Stabilizes specific folded conformations. uva.esresearchgate.net |

| Complex with Water | The carbamate group forms a cyclic hydrogen bond network with a water molecule. | Influences solubility and reactivity in aqueous environments. uva.esresearchgate.net |

Stereochemical Aspects of Reactions Involving N-tert-butylcarbamate Functionality

The N-tert-butylcarbamate (Boc) group can play a significant role in the stereochemical outcome of reactions, particularly those involving chiral centers adjacent to the protected nitrogen.

The carbamate functionality itself has distinct conformational preferences (cis/trans isomerism) around the C-N amide bond due to its partial double bond character. nih.gov While five- and six-membered cyclic carbamates are locked in a trans conformation, acyclic carbamates like this compound can exist as a mixture of conformers. nih.gov The steric bulk of the tert-butyl group influences this equilibrium.

In reactions, the bulky tert-butylcarbamate group can exert significant steric control, directing incoming reagents to the less hindered face of the molecule. This is a fundamental principle in asymmetric synthesis. For example, in reactions involving N-protected amino acids, the Boc group can influence the stereoselectivity of reactions at the α-carbon. ontosight.ai

Furthermore, the N-tert-butylcarbamate group is a key participant in stereoselective reactions such as the asymmetric N-H insertion of α-diazocarbonyls, where it reacts with metal carbenoids. The stereochemical outcome of such reactions can be controlled by chiral catalysts that interact with the substrate, including the carbamate group. researchgate.net In the aziridination of α,β-unsaturated carbonyl compounds using tert-butyl N-chloro-N-sodio-carbamate, the reaction is stereoselective, demonstrating that the carbamate derivative can transfer the nitrogen atom with a defined stereochemistry. rsc.org The specific stereochemistry of a reactant, such as in tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate, which contains chiral centers, makes it a valuable intermediate for stereoselective reactions like epoxide openings. ontosight.ai

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl N-tert-butylcarbamate

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone for the characterization of ethyl N-tert-butylcarbamate, providing an exact mass measurement that confirms its elemental composition. The fragmentation patterns observed in mass spectrometry offer a detailed view of the molecule's structure and the relative stability of its constituent parts.

Under electron ionization (EI), the molecular ion peak ([M]⁺) for this compound (C₇H₁₅NO₂) is expected. However, carbamates can undergo characteristic fragmentation pathways. A prominent fragmentation route for tert-butyl carbamates involves the loss of the tert-butyl group, a stable tertiary carbocation, resulting in a significant fragment. Another common fragmentation is the loss of isobutylene (C₄H₈), leading to the formation of a carbamic acid radical cation, which can further fragment by losing carbon dioxide (CO₂). nih.gov The combined loss of isobutylene and carbon dioxide results in a neutral loss of 100 Da. nih.gov

In chemical ionization (CI) mass spectrometry, which is a softer ionization technique, the pseudomolecular ion [M+H]⁺ would be more abundant, providing clearer molecular weight information. researchgate.net For this compound, this would appear at an m/z corresponding to its molecular weight plus the mass of a proton.

A representative fragmentation pattern for a similar carbamate, ethyl N-ethylcarbamate, shows characteristic ions that can be extrapolated to understand the fragmentation of this compound. chemicalbook.com For tert-butyl carbamates in general, the loss of the tert-butyl group (57 Da) is a key diagnostic fragmentation. smolecule.com

Table 1: Key Fragmentation Pathways for tert-Butyl Carbamates

| Process | Lost Fragment | Neutral Loss (Da) | Resulting Ion |

| α-Cleavage | tert-butyl radical | 57 | [M - C₄H₉]⁺ |

| Rearrangement | Isobutylene | 56 | [M - C₄H₈]⁺ |

| Subsequent Rearrangement | Carbon Dioxide | 44 | [M - C₄H₈ - CO₂]⁺ |

This detailed fragmentation analysis, combined with the precise mass measurement from HRMS, provides unequivocal evidence for the presence and structure of the this compound molecule.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment, connectivity, and spatial relationships of all atoms within the this compound molecule can be determined.

The proton (¹H) NMR spectrum of this compound provides a wealth of information about the number and types of protons and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the number of adjacent, non-equivalent protons. acs.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -C(CH₃)₃ | ~1.45 | Singlet | - | 9H |

| -O-CH₂-CH₃ | ~4.1 | Quartet | ~7.1 | 2H |

| -O-CH₂-CH₃ | ~1.2 | Triplet | ~7.1 | 3H |

| N-H | ~5.0 | Broad Singlet | - | 1H |

The singlet at approximately 1.45 ppm corresponds to the nine equivalent protons of the tert-butyl group, which has no adjacent protons to couple with. rsc.org The ethyl group gives rise to a quartet around 4.1 ppm for the methylene (-CH₂-) protons, split by the three adjacent methyl protons, and a triplet around 1.2 ppm for the methyl (-CH₃) protons, split by the two adjacent methylene protons. rsc.org The N-H proton typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In a broadband decoupled spectrum, each unique carbon atom gives a single peak. libretexts.org

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C =O | ~156 |

| -C (CH₃)₃ | ~80 |

| -O-C H₂-CH₃ | ~61 |

| -C (CH₃)₃ | ~28 |

| -O-CH₂-C H₃ | ~15 |

The carbonyl carbon (C=O) of the carbamate group is the most deshielded, appearing at the lowest field (~156 ppm). The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of this group are found at approximately 28 ppm. acs.org The methylene carbon of the ethyl group is observed around 61 ppm, and its terminal methyl carbon resonates at the highest field, around 15 ppm. rsc.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. youtube.comscribd.com

COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton (¹H-¹H) couplings. youtube.com For this compound, a cross-peak would be observed between the quartet of the ethyl methylene protons and the triplet of the ethyl methyl protons, confirming their connectivity within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.comgithub.io This experiment would show correlations between the proton signal of the tert-butyl group and its corresponding carbon signal, the ethyl methylene protons and their carbon, and the ethyl methyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. youtube.comgithub.io This is particularly useful for identifying quaternary carbons and linking different spin systems. Key HMBC correlations for this compound would include:

The protons of the tert-butyl group correlating to the quaternary carbon of the tert-butyl group and the carbonyl carbon.

The methylene protons of the ethyl group correlating to the carbonyl carbon and the methyl carbon of the ethyl group.

The N-H proton correlating to the carbonyl carbon and the quaternary carbon of the tert-butyl group.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural assignment for this compound.

13C NMR Chemical Shift and Multiplicity Studies

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. uwo.ca

The IR spectrum of this compound would exhibit several key absorption bands. A strong absorption band is expected in the region of 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carbamate group. The N-H stretching vibration typically appears as a band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-O stretching vibrations will also be present, likely in the 1000-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the alkyl groups will appear in their characteristic regions. core.ac.uk

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-3000 |

| C=O | Stretching | 1700-1725 |

| N-H | Bending | 1500-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1000-1300 |

The analysis of the IR spectrum provides rapid and reliable confirmation of the key functional groups present in this compound. researchgate.net

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

In the solid state, carbamates often form hydrogen-bonded networks. uva.es For this compound, it is expected that the N-H group would act as a hydrogen bond donor, and the carbonyl oxygen would act as a hydrogen bond acceptor, leading to the formation of intermolecular hydrogen bonds. These interactions would dictate the crystal packing arrangement. The conformation of the ethyl and tert-butyl groups in the solid state would be influenced by both intramolecular steric effects and the optimization of intermolecular packing forces. The determination of the crystal structure of this compound would provide valuable data on its solid-state geometry and the nature of its intermolecular interactions.

Theoretical and Computational Chemistry of Ethyl N-tert-butylcarbamate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Ethyl N-tert-butylcarbamate at the atomic level. These calculations provide a detailed picture of its electronic landscape and the nature of its chemical bonds.

The precise three-dimensional arrangement of atoms in this compound is determined by finding the minimum energy structure on its potential energy surface. This process, known as geometry optimization, is routinely performed using Density Functional Theory (DFT) and ab initio quantum chemistry methods. nih.gov

DFT methods, particularly those using hybrid functionals like B3LYP, have proven to be a reliable and computationally efficient choice for carbamate systems. nih.gov These methods are often paired with Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(2d,p), which include polarization and diffuse functions to accurately describe the electron distribution, especially around the electronegative oxygen and nitrogen atoms. nih.govuva.es

Ab initio methods, such as Møller–Plesset perturbation theory (MP2), offer a higher level of theory by more explicitly accounting for electron correlation. uva.es While computationally more demanding, methods like MP2 with large basis sets (e.g., aug-cc-pVTZ) are used to obtain highly accurate benchmark geometries and energies for carbamates and their conformers. researchgate.net For instance, studies on related molecules like butyl carbamate have successfully used the MP2/6-311++G(d,p) level of theory to achieve excellent agreement with experimental rotational constants. researchgate.net The choice between DFT and ab initio methods often represents a trade-off between desired accuracy and available computational resources.

| Method Type | Specific Method | Common Basis Sets | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP | 6-31G(d), 6-311++G(2d,p) | Geometry Optimization, Frequency Calculations, Reaction Pathways. nih.govuva.es |

| Ab Initio | Hartree-Fock (HF) | 6-31+G(d) | Initial geometry optimization, comparison for electron correlation effects. nih.gov |

| Ab Initio | Møller–Plesset (MP2) | 6-311++G(d,p), aug-cc-pVTZ | High-accuracy geometry and energy calculations for conformers. uva.esresearchgate.net |

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. chemscene.com This analysis provides quantitative insights into charge distribution and the stabilizing effects of electron delocalization.

For this compound, NBO analysis would reveal the delocalization of the nitrogen atom's lone pair (n) into the antibonding orbital of the carbonyl group (π* C=O). This n → π* interaction is characteristic of the amide and carbamate functionalities and is responsible for the partial double-bond character of the C-N bond. This delocalization leads to a planarization of the carbamate group and a higher rotational barrier around the C-N bond compared to a typical C-N single bond.

Furthermore, NBO analysis quantifies the natural atomic charges, showing a significant negative charge on the carbonyl oxygen and the nitrogen atom, with the carbonyl carbon being electropositive. These charges are crucial for understanding the molecule's electrostatic potential and its propensity to engage in intermolecular interactions, such as hydrogen bonding. In related studies on the gas-phase elimination of tert-butyl carbamates, NBO analysis of the transition state has been used to elucidate the reaction mechanism by tracking changes in bond order and atomic charges along the reaction coordinate.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of this compound arises from the rotation around its single bonds, leading to various spatial arrangements known as conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is key to describing the molecule's behavior.

The conformational landscape of this compound is primarily defined by the dihedral angles around the C-O and C-N bonds of the carbamate core, as well as rotations within the ethyl and tert-butyl groups. By analogy with computational studies on ethyl carbamate and butyl carbamate, several low-energy conformers are expected to exist. researchgate.net For instance, studies on ethyl carbamate have identified two primary conformers, one with a trans (anti-periplanar) and another with a gauche orientation of the C-O-C-C backbone, which are very close in energy. researchgate.net

A critical feature of carbamates is the rotational barrier around the C-N bond, which, due to its partial double-bond character, is significantly higher than that of a typical single bond. This barrier, typically in the range of 12-16 kcal/mol for related carbamates, is lower than that of amides by about 3-4 kcal/mol due to the electronic influence of the ester oxygen. chemscene.com This restricted rotation can lead to the existence of distinct E and Z isomers (also referred to as cis and trans), which can be stable and individually observable on the NMR timescale at low temperatures. chemscene.com

| Compound | Conformer | Dihedral Angle (°C-O-Cα-Cβ) | Reference |

|---|---|---|---|

| Ethyl Carbamate | Ecb I (T-T) | 179.8 | researchgate.net |

| Ethyl Carbamate | Ecb II (T-G+) | 82.5 | researchgate.net |

| Butyl Carbamate | Bcb I | 177.4 | researchgate.net |

| Butyl Carbamate | Bcb IV | 80.2 | researchgate.net |

Data from related simple carbamates used to infer the likely conformational behavior of this compound.

The relative stability of the various conformers of this compound is governed by a delicate balance of steric and electronic effects.

Steric Effects: The most significant steric influence comes from the bulky tert-butyl group. mdpi.com Its large size imposes considerable steric hindrance, disfavoring conformations where it comes into close proximity with other parts of the molecule, particularly the ethyl group or the carbonyl oxygen. This steric repulsion can raise the energy of certain rotamers and influence the preferred orientation around the C-O and C-N bonds. Computational studies on related molecules have shown that the tert-butyl group's steric bulk can hinder nucleophilic attack at the carbamate carbonyl, thereby influencing the molecule's reactivity. mdpi.com

Electronic Effects: The primary electronic effect is the resonance stabilization within the carbamate group, which favors a planar arrangement of the O=C-N atoms. This planarity is a prerequisite for the effective n → π* delocalization that stabilizes the molecule. Weaker electronic effects, such as potential intramolecular C-H···O hydrogen bonds, can also play a role in stabilizing specific folded conformations, as has been observed in studies of butyl carbamate. researchgate.net The final conformational preference is the result of minimizing steric clashes while maximizing these stabilizing electronic interactions.

Identification of Stable Conformers and Rotational Barriers

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for mapping the detailed pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that control reaction rates.

For tert-butylcarbamates, a well-studied reaction is their thermal or acid-catalyzed decomposition. uva.es For example, the gas-phase elimination of tert-butyl carbamate proceeds via a concerted, slightly asynchronous mechanism through a six-membered cyclic transition state. In this transition state, a hydrogen atom from the tert-butyl group is transferred to the carbonyl oxygen, leading to the simultaneous cleavage of the C-O ester bond and formation of isobutene and the unstable carbamic acid, which then rapidly decarboxylates.

Computational modeling of this process using methods like B3LYP and MP2 allows for the full characterization of the transition state geometry and the calculation of the activation energy for the reaction. uva.es Similar approaches can be applied to model other reactions of this compound, such as hydrolysis or nucleophilic substitution. For instance, modeling the nucleophilic attack of an amine on a related di-tert-butyl dicarbonate has shown the reaction proceeds via an SN2-like mechanism, and the energy barrier can be accurately calculated. These models provide a step-by-step understanding of bond-breaking and bond-forming events and allow for the prediction of reaction kinetics.

| Reaction Step | System | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Nucleophilic attack of aniline on (Boc)₂O | Gas Phase | 24.0 | |

| Nucleophilic attack of aniline on (Boc)₂O | Dichloromethane (Solvent) | 17.6 | |

| Proton transfer to form tert-butyl carbamate | QM/MM Simulation | 24.28 |

Data from the modeled N-tert-butyloxycarbonylation of aniline, illustrating the characterization of transition states in reactions involving carbamate formation.

Energetics and Kinetics of Carbamate Formation and Transformation

The formation of carbamates, including this compound, can be approached via several synthetic routes, with the reaction between an isocyanate and an alcohol being a principal method. The energetics and kinetics of this transformation are crucial for understanding reaction efficiency and mechanism.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the reactivity of carbamates. For instance, the steric hindrance presented by the tert-butyl group in this compound plays a significant role in its reactivity. This bulkiness can hinder nucleophilic attack at the carbamate carbonyl, and DFT calculations have shown that this leads to an increased activation energy for undesired reaction pathways, thereby favoring selective reactions at other parts of the molecule.

The transformation and decomposition of carbamates have also been a subject of theoretical and experimental kinetic studies. The gas-phase elimination kinetics of related compounds, such as tert-butyl carbamate, have been studied extensively. These reactions are typically homogeneous, unimolecular, and follow a first-order rate law, proceeding through a six-membered cyclic transition state. researchgate.net In the rate-determining step, these substrates produce isobutene and a carbamic acid intermediate, which then rapidly decarboxylates. researchgate.net

For the thermal decomposition of tert-butyl carbamate in the gas phase, the temperature dependence of the rate coefficient is described by the Arrhenius equation. researchgate.net

| Parameter | Value |

| log A (s⁻¹) | 13.02 ± 0.46 |

| Ea (kJ/mol) | 161.6 ± 4.7 |

| Temperature Range (°C) | 200 - 280 |

This interactive table summarizes the experimentally determined Arrhenius parameters for the gas-phase elimination of tert-butyl carbamate, which proceeds via a mechanism analogous to the potential decomposition pathway of this compound.

Theoretical calculations at the DFT B3LYP level support a concerted, slightly asynchronous mechanism for this type of elimination reaction. researchgate.net The kinetics of carbamate formation are also influenced by the electronic properties of the reactants; electron-withdrawing substituents on the isocyanate have been observed to accelerate the rate of reaction with alcohols. researchgate.net

Solvent Effects on Reaction Pathways

The solvent environment can significantly influence the kinetics and thermodynamics of carbamate formation and transformation. Theoretical investigations often employ continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SM8 model, to account for the effects of the solvent on reaction pathways. ntnu.norsc.org

The stability of the carbamate itself is a critical factor, and it is intrinsically linked to the reaction kinetics. A Brønsted relationship has been observed for some carbamate formation reactions, linking the rate constants to the acid dissociation constants of the reacting amines. researchgate.net The general principle is that solvent-solute interactions can stabilize transition states and intermediates, thereby altering the energy profile of the reaction. For instance, in the reaction of isocyanates with alcohols, the rate constant has been shown to be dependent on the alcohol-to-isocyanate ratio, an effect attributed to the stabilization of the activated complex by polar alcohol molecules. cdnsciencepub.com

The use of different solvents can shift the equilibrium and favor different products. For example, the decomposition of ethyl N-nitro-N-tert-butylcarbamate in a non-reactive solvent like dichloromethane yields primarily isobutylene, whereas in ethanol, a significant portion of the product is tert-butyl ethyl ether, formed by solvent scavenging of an intermediate ion pair. datapdf.com This highlights the crucial role of the solvent in directing the reaction pathway away from simple elimination towards substitution or solvolysis products.

| Model | Description | Application | Reference |

| PCM (Polarizable Continuum Model) | Treats the solvent as a continuous dielectric medium. | Used to study solvent effects on carbamate stability and reaction thermochemistry. | ntnu.no |

| CPCM (Conductor-like PCM) | A variant of PCM often used for ionic species. | Applied to calculate solvent effects on the kinetic and thermodynamic aspects of carbamate synthesis. | rsc.org |

| SM8 (Solvation Model 8) | A universal solvation model based on generalized Born approximation. | Employed for solution-phase geometry optimization and equilibrium calculations in carbamate formation studies. | ntnu.no |

This interactive table outlines common computational models used to simulate and understand the influence of solvents on the chemical reactions of carbamates.

Spectroscopic Property Prediction from Computational Models (beyond basic identification)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, going beyond simple functional group identification to elucidate complex structural and dynamic features.

One advanced application is the study of conformational isomerism. Carbamates can exist as E and Z isomers due to the restricted rotation around the C–N amide bond. The energy barrier for this rotation can be determined using variable temperature (VT) NMR spectroscopy and corroborated with high-level ab initio calculations. mst.edu For a related N,N-disubstituted tert-butyl carbamate, the rotational barrier (ΔG‡) was determined to be approximately 15.6 kcal/mol. mst.edu Computational models can predict the relative populations of these isomers and their distinct spectroscopic signatures. Computational analyses have shown that, unlike peptides which favor trans configurations, carbamates can have energetically stable cis configurations, a phenomenon attributed to π-electron delocalization where the carbamate oxygen acts as a hydrogen bond acceptor. smolecule.com

Theoretical calculations are also extensively used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. DFT calculations can provide vibrational frequencies that, when scaled, show excellent agreement with experimental IR spectra. For example, the characteristic C=O stretching frequency of the carbamate group, typically observed experimentally around 1690-1700 cm⁻¹, can be accurately calculated. researchgate.netpressbooks.pub

Similarly, computational methods are invaluable for assigning complex NMR spectra. The chemical shifts of ¹H and ¹³C nuclei can be predicted with a high degree of accuracy. nih.gov This is particularly useful for distinguishing between isomers or assigning signals in structurally complex molecules. For tert-butyl carbamate derivatives, the characteristic signals for the tert-butyl group protons (~1.4 ppm) and carbons (~28 ppm for CH₃ and ~79-80 ppm for the quaternary carbon) are readily identifiable and can be confirmed by computational models. smolecule.com

| Spectroscopic Feature | Typical Experimental Range (cm⁻¹ or ppm) | Typical Computational Prediction | Application Notes |

| IR: C=O Stretch | 1690 - 1715 cm⁻¹ researchgate.net | ~1698 cm⁻¹ (Calculated for a related compound) | Confirms the presence and electronic environment of the carbamate carbonyl group. |

| IR: N-H Stretch | 3300 - 3500 cm⁻¹ smolecule.com | - | Confirms the presence of the N-H bond. |

| ¹³C NMR: Carbonyl C | ~155 ppm | ~155 ppm | Identifies the carbamate carbonyl carbon. |

| ¹³C NMR: t-Butyl Quaternary C | ~79 - 80 ppm smolecule.com | ~79.1 ppm (Calculated for a related compound) | Characteristic signal for the quaternary carbon of the tert-butoxy group. |

| ¹H NMR: t-Butyl Protons | ~1.4 ppm | - | A sharp singlet integrating to 9 protons, highly characteristic of the tert-butyl group. |

This interactive table compares typical experimental spectroscopic values for key functional groups in tert-butyl carbamates with values obtained from computational predictions for structurally similar molecules, illustrating the predictive power of these models.

Advanced Applications in Complex Organic Synthesis and Chemical Biology Focusing on the N-tert-butylcarbamate Moiety

Role as a Precursor or Building Block in Multi-Step Synthesis of Complex Molecules

The N-tert-butylcarbamate functionality is frequently incorporated into molecules that serve as versatile building blocks for more elaborate structures. These intermediates, armed with the Boc protecting group, can undergo a variety of transformations on other parts of the molecule without disturbing the protected amine.

For instance, tert-butyl N-[(1S)-1-(cyanomethyl)-2-hydroxy-ethyl]carbamate is utilized as a building block where its distinct functional groups—carbamate, nitrile, and hydroxyl—allow for a wide array of subsequent chemical modifications. Similarly, complex derivatives like tert-butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate serve as intermediates in the synthesis of potential drug candidates, with the Boc group ensuring the amine remains masked during the construction of the intricate piperidine and cyclopropane framework.

The strategic use of the N-Boc group is also evident in the synthesis of chiral β-amino carbonyl compounds via the asymmetric Mannich reaction. orgsyn.org Here, a precursor like tert-butyl carbamate is used to form an N-Boc-imine, which then reacts to create complex chiral products. orgsyn.org The Boc group can be easily removed in a later step to reveal the free amine for further functionalization. orgsyn.org This strategy is also employed in the synthesis of lacosamide, where N-Boc-D-serine is a key starting material that is transformed into a more complex intermediate while the nitrogen remains protected. google.com

Other examples include:

tert-Butyl (1S)-N-(1-((2S)-2-oxiranyl)-2-phenylethyl)carbamate , a chiral building block where the Boc-protected amine and the reactive oxirane ring allow for stereoselective synthesis of complex molecules and potential pharmaceuticals. ontosight.ai

tert-Butyl N-(2-oxobut-3-enyl)carbamate , which acts as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals, providing a reactive scaffold for introducing further complexity. evitachem.com

tert-Butyl N-(cyanomethyl)-N-cyclopropylcarbamate , a building block for pharmaceuticals targeting cancer and for materials designed to detect volatile compounds. smolecule.com

Strategies for Chiral Synthesis and Asymmetric Transformations Incorporating the N-tert-butylcarbamate Unit

The N-tert-butylcarbamate group plays a significant role in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is critical. It is often used in reactions that create chiral centers with high enantioselectivity.

A notable example is the cooperative catalysis involving achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids for the N–H insertion reaction of vinyldiazoacetates with tert-butyl carbamate. nih.gov This method produces α-alkenyl α-amino acid derivatives with excellent enantioselectivity (83–98% ee) and high yields. nih.gov The resulting products can be further transformed; for example, hydrogenation followed by acidic hydrolysis can yield α-alkyl-α-amino acids. nih.gov

In another strategy, researchers have developed highly enantioselective carbene insertions into the N-H bonds of aliphatic amines by combining an achiral copper catalyst with a chiral organocatalyst. nankai.edu.cn This dual-catalyst system overcomes the challenge of catalyst deactivation by strongly coordinating amines and facilitates the synthesis of chiral products. nankai.edu.cn The N-tert-butylcarbamate group is crucial in many asymmetric N-H bond insertion reactions, allowing for the synthesis of unnatural amino acids with high enantioselectivity. researchgate.net

The N-Boc group is also integral to asymmetric Mannich reactions. For example, proline-catalyzed reactions between aldehydes, anilines, and ketones can be adapted to use N-Boc-imines, leading to the synthesis of chiral β-amino aldehydes with high diastereo- and enantioselectivities. orgsyn.org Furthermore, new chiral Brønsted C–H acids have been shown to be highly effective catalysts for asymmetric Mukaiyama–Mannich reactions, producing chiral β-amino acid esters in high yields and enantioselectivities. acs.org

Visible light-mediated asymmetric alkene aminoarylations represent another advanced strategy. Here, chiral arylsulfinylamides, including a tert-butyl carbamate derivative, have been used as reagents. nih.gov The carbamate derivative successfully participated in the reaction, and the resulting product could be hydrolyzed to the free amine while retaining its stereochemical integrity. nih.gov

Orthogonal Protecting Group Strategies in Concert with the N-tert-butylcarbamate Functionality

A cornerstone of complex molecule synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. The N-tert-butylcarbamate (Boc) group is a key player in these strategies due to its unique cleavage conditions. It is stable to bases, nucleophiles, and catalytic hydrogenation but is readily removed by acid. total-synthesis.commasterorganicchemistry.com

This property allows it to be used alongside other common amine protecting groups, enabling selective deprotection and sequential reactions at different sites within a molecule. organic-chemistry.org

Key Orthogonal Protecting Group Pairings with N-Boc:

| Protecting Group 1 | Protecting Group 2 | Deprotection Condition for PG2 | Deprotection Condition for Boc (PG1) |

| Boc | Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) total-synthesis.comorganic-chemistry.org | Acid (e.g., TFA, HCl) total-synthesis.commasterorganicchemistry.com |

| Boc | Cbz/Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C) total-synthesis.commasterorganicchemistry.com | Acid (e.g., TFA, HCl) total-synthesis.com |

| Boc | Alloc (Allyloxycarbonyl) | Transition Metal Catalysis (e.g., Pd(0)) total-synthesis.com | Acid (e.g., TFA, HCl) total-synthesis.com |

| Boc | Benzyl ester | Catalytic Hydrogenation | Acid arkat-usa.org |

This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the Boc group can protect the α-amino group while other groups like Fmoc or Cbz protect amino acid side chains. total-synthesis.commasterorganicchemistry.com For example, a dipeptide can be synthesized with one nitrogen protected by Boc and another by Cbz. masterorganicchemistry.com This allows for the selective removal of either group to elongate the peptide chain from a specific nitrogen. masterorganicchemistry.com

Researchers have also developed methods for the selective deprotection of N-Boc on specific nitrogen-containing heterocycles like imidazoles and pyrazoles using NaBH₄ in ethanol, while N-Boc protected primary amines and other heterocycles like indoles remain intact. arkat-usa.org This expands the toolkit for orthogonal strategies in complex heterocyclic systems. arkat-usa.org Conversely, methods using cerium(III) chloride can selectively deprotect tert-butyl esters in the presence of N-Boc groups. organic-chemistry.org

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

To understand and optimize the chemical behavior of the N-tert-butylcarbamate moiety, researchers design and synthesize a variety of derivatives. These studies help elucidate how structural modifications influence reactivity, stability, and biological activity.

For example, in the development of prodrugs for the potent antitumor agent duocarmycin, researchers synthesized a series of O-amino phenol derivatives. nih.gov This included the synthesis of a tert-butylcarbamate prodrug and its N-methylated analogue. nih.gov The study revealed that attempts to remove the tert-butylcarbamate from the N-methylated derivative were unsuccessful, leading only to complex mixtures, which provides insight into the reactivity and stability of this specific structure. nih.gov The synthesis of other derivatives, such as tert-butyl N-hydroxycarbamate and tert-butyl pivaloyl(N-tosyloxy)carbamate, was also explored to create novel reagents for these complex syntheses. nih.gov

The versatility of the tert-butylcarbamate group is highlighted by its incorporation into diverse structures to probe biological activity. For instance, tert-butyl N-(benzenesulfonyl)carbamate derivatives have been explored as enzyme inhibitors. Studies on tert-butyl benzoylcarbamate derivatives have been conducted to evaluate their efficacy against cancer cell lines and their potential synergistic effects with nanoparticles against biofilm-forming bacteria.

The synthesis of various N-tert-butylcarbamates from different amines (aliphatic, aromatic, heterocyclic) using novel catalytic systems also contributes to understanding structure-reactivity relationships. scirp.orgthieme-connect.de Comparing the reaction efficiency and conditions required for these different substrates provides valuable data on how the electronic and steric properties of the amine influence the N-tert-butoxycarbonylation reaction.

Exploitation of N-tert-butylcarbamate in Novel Reagent or Catalyst Development

The N-tert-butylcarbamate group is not only a protecting group but also a key component in the development of new reagents and catalysts that enable novel chemical transformations.

Reagent Development:

Mitsunobu Reactions: A novel reagent, tert-Butyl [[2-(trimethylsilyl)ethyl]sulfonyl]carbamate, has been developed for use in Mitsunobu reactions, a versatile method for converting alcohols to other functional groups. acs.org

Aziridination: Researchers have developed a practical and environmentally friendly method for the aziridination of α,β-unsaturated carbonyl compounds. This process involves the in situ formation of tert-butyl N-chloro-N-sodio-carbamate (chloramine-Boc) from the simple tert-butyl carbamate and sodium hypochlorite pentahydrate. nih.gov This reagent acts as the nitrogen source for creating aziridines, which are valuable precursors to amino acids, without the need for transition-metal catalysts. nih.gov

Catalyst Development:

N-tert-Butoxycarbonylation: While often the substrate, the principles of N-tert-butoxycarbonylation have driven the development of new catalysts. Nano-γ-Fe₂O₃ has been demonstrated as an efficient, reusable, and green heterogeneous catalyst for the N-tert-butoxycarbonylation of a wide range of amines in water. scirp.orgsemanticscholar.org Other catalytic systems, such as those based on Indium(III) halides or heteropoly acids like H₃PW₁₂O₄₀, have been developed for high-efficiency synthesis of N-tert-butylcarbamates under mild, solvent-free conditions. thieme-connect.deresearchgate.net

Photoredox Catalysis: A novel copper complex has been designed as a photoredox catalyst that facilitates the direct N-alkylation of carbamates, including t-butyl carbamate, with unactivated secondary halides using blue LED light. nih.gov This creates a new pathway for forming C-N bonds and synthesizing carbamate-protected primary amines under mild conditions. nih.gov

Future Research Directions and Emerging Trends in Ethyl N-tert-butylcarbamate Chemistry

Development of Sustainable and Eco-Friendly Synthetic Methodologies

A significant trend in the synthesis of Ethyl N-tert-butylcarbamate and related carbamates is the move towards greener and more sustainable processes. Traditional methods often rely on hazardous reagents like phosgene. researchgate.net Current research focuses on replacing these with environmentally benign alternatives and improving reaction efficiency.

One of the most promising green approaches is the utilization of carbon dioxide (CO₂) as a C1 source. nih.gov CO₂ is an abundant, non-toxic, and renewable feedstock. researchgate.net Research has demonstrated the feasibility of synthesizing carbamates from the three-component coupling of amines, CO₂, and alcohols. researchgate.net For instance, various carbamates can be prepared from amines, alcohols, and CO₂ under relatively mild conditions, often with the aid of a catalyst. orientjchem.org Basic catalysts have been shown to effectively convert both linear and sterically hindered amines, such as tert-butylamine, into the corresponding carbamates with good yields. nih.gov

Another key area is the development of solvent-free reaction conditions. "Grindstone Chemistry," a solvent-free method where solid and liquid reactants are ground together, has been successfully applied to the preparation of primary carbamates, offering high yields and purity without the need for toxic organic solvents. mdpi.com Additionally, methods utilizing water as a solvent are being explored to create more environmentally friendly protocols for N-tert-butoxycarbonylation of amines. mdpi.com

Recent studies have also introduced novel catalytic systems to enhance sustainability. For example, a new methodology for the direct transformation of Boc-protected amines into carbamates using tert-butoxide lithium as the sole base eliminates the need for hazardous reagents and metal catalysts. nih.gov The development of silica gel-supported catalysts, such as TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂, for the synthesis of alkyl carbamates from urea and alcohols also represents a significant step towards more eco-friendly production. nih.gov

| Method | Key Features | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| CO₂ Utilization | Uses renewable C1 source, non-toxic. | Amine, Alcohol, CO₂ | Basic catalysts, 2.5 MPa CO₂, 200°C | nih.gov |

| Visible Light-Promoted Synthesis | Catalyst and additive-free, uses visible light. | Aryldiazoesters, Amines, CO₂ | Visible light, mild conditions | scirp.org |

| Solvent-Free "Grindstone" Method | No toxic solvents, high yield and purity. | Alcohol/Phenol, Sodium Cyanate | Silica sulfuric acid, room temperature | mdpi.com |

| Direct from Boc-Protected Amines | Eliminates toxic reagents and metal catalysts. | Boc-protected amine, Alcohol | tert-butoxide lithium (t-BuOLi) | nih.gov |

| Silica-Supported Catalysts | Environmentally friendly synthesis from urea. | Urea, Alcohol | TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂ | nih.gov |

Computational-Guided Design of Novel N-tert-butylcarbamate Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of N-tert-butylcarbamate, these in silico techniques are being used to predict the properties of novel derivatives and to guide their synthesis for specific applications. By simulating molecular structures and interactions, researchers can screen potential candidates and prioritize synthetic efforts, saving time and resources. nih.govmdpi.com

A prominent application of this approach is in drug discovery, where carbamate derivatives are designed as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. orientjchem.orgmdpi.com Molecular docking studies are employed to evaluate the binding affinity and interaction of designed carbamate derivatives with the active sites of these enzymes. nih.govnih.govscielo.br For example, studies have shown that the orientation of the carbamate group within the enzyme's active site is crucial for its inhibitory activity. scielo.br

These computational models can predict various properties, including binding energies, and ADME (adsorption, distribution, metabolism, and excretion) characteristics, which are critical for developing new therapeutic agents. nih.govmdpi.com The insights gained from these simulations, such as identifying key intermolecular interactions, guide the rational design of new derivatives with enhanced potency and selectivity. mdpi.com This computational-first approach accelerates the discovery of new functional molecules based on the N-tert-butylcarbamate scaffold.

| Computational Method | Objective | Key Findings/Applications | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding modes and affinities of carbamate derivatives to enzyme active sites. | Identified potent inhibitors of butyrylcholinesterase; guided design of novel AChE inhibitors. | nih.govorientjchem.org |

| Density Functional Theory (DFT) | Understand molecular structure and reaction mechanisms. | Investigated the conformational landscape of carbamate monomers for polymer design. | nih.gov |

| ADME Prediction | Evaluate drug-likeness of novel carbamate derivatives. | Predicted oral absorption, cell permeability, and other pharmacokinetic properties. | orientjchem.orgmdpi.com |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of carbamate-protein complexes. | Provided insights into the stability and interactions of inhibitors within the enzyme's binding pocket. | mdpi.commdpi.com |

Exploration of N-tert-butylcarbamate as a Core Structural Motif in Functional Materials

The unique structural and chemical properties of the carbamate linkage are being increasingly exploited in the development of advanced functional materials. The N-tert-butylcarbamate moiety, in particular, serves as a versatile building block for creating polymers and coatings with tailored properties.

One emerging area is the development of sequence-defined polymers, where the carbamate group forms the backbone. nih.govacs.org These materials are designed with a precise monomer sequence, which allows for fine-tuning of their properties and functions, similar to how the sequence of amino acids dictates the function of proteins. nih.gov The carbamate linkage is more rigid than a peptide bond, which influences the conformational landscape of the resulting polymer. nih.govacs.org Such sequence-defined polycarbamates have potential applications in data storage and security technologies. nih.gov

Furthermore, N-tert-butylcarbamate functional groups are being incorporated into polymer coatings to impart specific functionalities. For instance, carbamate-functional polymers are used in curable coating compositions for applications requiring good sprayability and etch resistance. google.com.na Recent research has explored pH-responsive thermoset coatings containing tert-butylcarbamate functionalities for the active protection of metals against corrosion. nih.gov In these systems, the tert-butylcarbamate group can be cleaved under acidic conditions, releasing a primary amine that helps to inhibit corrosion. nih.gov The derivatives of N-tert-butylcarbamate may also find use in developing new polymers or coatings due to their inherent stability and chemical properties.

Interdisciplinary Research Integrating N-tert-butylcarbamate Synthesis with Advanced Analytical Techniques

The synthesis of this compound and its derivatives is increasingly coupled with advanced analytical techniques for real-time reaction monitoring, characterization, and quality control. This integration of synthesis and analysis is crucial for optimizing reaction conditions, understanding reaction kinetics, and ensuring the purity of the final products.

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are standard for separating and quantifying carbamates. researchgate.netnih.gov These techniques are often coupled with mass spectrometry (MS), creating powerful hyphenated techniques like LC-MS/MS, which provide excellent sensitivity and selectivity for the analysis of carbamate residues in various matrices. researchgate.netnih.gov The development of specialized columns, such as the Ultra Carbamate column, has significantly reduced analysis times compared to traditional methods. sepscience.com

Spectroscopic techniques are also vital. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the structure of newly synthesized carbamate derivatives and to study reaction kinetics and equilibria in solution. nih.govacs.org Infrared (IR) spectroscopy is another valuable tool for monitoring the formation of the carbamate functional group during a reaction. acs.org The combination of kinetic studies with spectrophotometric analysis, aided by chemometrics, allows for the simultaneous determination of multiple carbamate pesticides in complex samples. leidenuniv.nl This interdisciplinary approach, combining synthetic chemistry with sophisticated analytical instrumentation, is essential for advancing the chemistry of this compound and ensuring its effective application.

Q & A

Q. What catalytic applications does this compound have in asymmetric synthesis?

- Methodological Answer : Chiral tert-butyl carbamates serve as auxiliaries in enantioselective alkylations. Transition-metal catalysts (e.g., Pd/C) enable cross-couplings with aryl halides. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, optimizing ligand-metal ratios (e.g., 1:1.2) for >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|